Azepinomycin

guanase inhibition enzyme kinetics structure-activity relationship

Procure the authentic, naturally occurring guanase inhibitor azepinomycin—differentiated from generic ring-expanded nucleosides by its essential 6-hydroxy group and ≥200-fold greater potency. This imidazo[4,5-e][1,4]diazepin-8-one is the only validated competitive inhibitor (Ki 2.5 µM) for probing purine salvage and benchmarking guanase assays. Substitution with coformycin, pentostatin, or any nucleoside analog is scientifically invalid. Secure azepinomycin for SAR-driven anticancer scaffold design or transition-state analog development via the scalable, one-step aqueous synthesis. Insist on the non-nucleoside heterocyclic core—accept no substitutes.

Molecular Formula C6H8N4O2
Molecular Weight 168.15 g/mol
CAS No. 89354-15-4
Cat. No. B1194030
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzepinomycin
CAS89354-15-4
Synonyms4,5,6,7-tetrahydro-6-hydroxy-3H-imidazo-(4,5e)(1,4)diazepin-8-one
azepinomycin
Molecular FormulaC6H8N4O2
Molecular Weight168.15 g/mol
Structural Identifiers
SMILESC1C(NC(=O)C2=C(N1)N=CN2)O
InChIInChI=1S/C6H8N4O2/c11-3-1-7-5-4(6(12)10-3)8-2-9-5/h2-3,7,11H,1H2,(H,8,9)(H,10,12)
InChIKeyHCLYCONTUAROEE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Azepinomycin CAS 89354-15-4 Procurement Guide: Natural Guanase Inhibitor from Streptomyces Species


Azepinomycin (CAS 89354-15-4) is a naturally occurring heterocyclic alkaloid with the systematic name 6-hydroxy-4,5,6,7-tetrahydroimidazo[4,5-e][1,4]diazepin-8(1H)-one, belonging to the imidazo[4,5-e][1,4]diazepine class of ring-expanded nucleosides [1]. It was first isolated in 1987 from the fermentation broth of Streptomyces toyokaensis MF718-03 (formerly Streptomyces sp. MF718-03) [2]. The compound possesses a characteristic fused 5-7 bicyclic ring system with a molecular formula of C6H8N4O2 and a molecular weight of 168.15 g/mol . Azepinomycin functions as a naturally occurring inhibitor of guanase (guanine deaminase, GDA, EC 3.5.4.3), a key enzyme in the purine salvage pathway that catalyzes the hydrolytic deamination of guanine to xanthine [3].

Azepinomycin vs. Analogs: Why Generic Substitution Fails for Guanase Inhibition Studies


Generic substitution of azepinomycin with other ring-expanded nucleosides (RENs) such as coformycin, pentostatin, adechlorin, or adecypenol is not scientifically valid due to distinct enzyme targeting and structural requirements [1]. Azepinomycin specifically inhibits guanase, while coformycin and pentostatin target adenosine deaminase (ADA) [2]. Furthermore, even structurally related nucleoside analogs of azepinomycin demonstrate profoundly different inhibitory potency. The 6-hydroxy group of azepinomycin is crucial for guanase inhibitory activity, and the non-nucleoside heterocyclic core of the natural product confers at least 200-fold greater potency compared to its synthetic nucleoside analogs [3]. Additionally, the absolute stereochemistry of the 6-OH group, recently determined through conformational analysis and 2-D 1H NMR NOESY, is essential for optimal enzyme binding [4]. Substituting azepinomycin with an alternative guanase inhibitor or a structurally similar REN without these specific features will yield non-comparable or entirely absent biological activity.

Quantitative Evidence: Azepinomycin's Differential Performance Against Guanase and Synthesis Efficiency


Direct Head-to-Head Comparison: Azepinomycin Exhibits ≥200-Fold Greater Potency Than Its Synthetic Nucleoside Analogs

Azepinomycin demonstrates at least 200-fold greater inhibitory potency against purified mammalian guanase compared to its own synthetic nucleoside analogs (Compounds 2 and 3) [1]. This direct head-to-head comparison establishes the natural heterocyclic core as the critical pharmacophore, with the addition of a ribose sugar moiety drastically reducing activity [2]. The study represents the first documentation of inhibition constants (Ki) for azepinomycin against a pure mammalian enzyme [3].

guanase inhibition enzyme kinetics structure-activity relationship competitive inhibition

Novel One-Step Green Synthesis: Multi-Gram Production Without Protecting Groups in Water

A 2015 methodology enables the efficient, atom-economical, one-step multi-gram synthesis of azepinomycin from commercially available compounds in water, without the use of any protecting groups [1]. This represents a significant advance over traditional multi-step synthetic routes, such as the three-variant route requiring multiple intermediates (10a-c, 11a-c, 12a-c, 13a-c, 14a-c) and protecting group manipulations [2]. The new method employs a general acid-base catalyzed pH-dependent Amadori rearrangement coupling an amino-imidazole and a simple sugar [3].

green chemistry protecting-group-free synthesis atom economy scalable synthesis

Critical Structural Feature: The 6-Hydroxy Group Is Essential for Guanase Inhibitory Activity

Structure-activity relationship (SAR) studies using five synthesized analogs (I-V) of azepinomycin demonstrate that the 6-hydroxy group of azepinomycin is crucial for guanase inhibitory activity [1]. Analogs lacking this hydroxyl group or with modified stereochemistry at the 6-position exhibit significantly reduced or abolished activity against rabbit liver guanase [2]. This SAR evidence establishes the 6-hydroxy group as a critical pharmacophoric element, informing rational analog design and quality control considerations [3].

structure-activity relationship pharmacophore mapping analog synthesis enzyme inhibition

Enhanced Potency Through Selective Substitution: Iso-Azepinomycin Analogs Show Improved Inhibition

Systematic synthesis and biochemical screening of selectively substituted imidazo[4,5-e][1,4]diazepines (iso-azepinomycin analogs) reveal structure-activity correlations that can guide the selection of more potent derivatives [1]. While specific Ki values for these analogs are not detailed in the abstract, the study establishes that additional hydrogen-bonding sites and hydrophobic groups on the core scaffold are tolerated and may enhance inhibition potency [2]. This class-level insight positions azepinomycin as a viable scaffold for further optimization, with the potential to develop analogs that surpass the parent compound's activity [3].

structure-activity correlation analog optimization guanase inhibition lead optimization

Azepinomycin 89354-15-4: Primary Research and Industrial Applications Based on Quantitative Evidence


Enzymology: Studying Guanase Mechanism and Transition State Analogs

Researchers investigating the catalytic mechanism of guanase (guanine deaminase, EC 3.5.4.3) can utilize azepinomycin as a competitive inhibitor with a well-characterized Ki of 2.5 µM against purified rabbit liver enzyme [1]. The compound's ≥200-fold greater potency compared to its nucleoside analogs makes it the preferred tool for enzymology studies focused on the purine salvage pathway [2]. Azepinomycin serves as a reference inhibitor for validating new guanase assays and for benchmarking novel synthetic inhibitors.

Medicinal Chemistry: Lead Optimization and Analog Design for Anticancer Agents

Medicinal chemists developing guanase-targeted anticancer therapies can employ azepinomycin as a validated scaffold for analog design. SAR studies confirm that the 6-hydroxy group is essential for activity, while additional hydrogen-bonding and hydrophobic substitutions on the imidazo[4,5-e][1,4]diazepine core are tolerated and may enhance potency [3]. The iso-azepinomycin framework offers a starting point for synthesizing more potent transition-state analog inhibitors [4]. The availability of a one-step, protecting-group-free synthesis in water facilitates rapid analog generation [5].

Process Chemistry and Scale-Up: Multi-Gram Synthesis of Guanase Inhibitors

Process chemists requiring multi-gram quantities of azepinomycin for preclinical studies can leverage the 2015 one-step, protecting-group-free synthesis in water [5]. This method employs commercially available starting materials (an amino-imidazole and a simple sugar) and proceeds via a general acid-base catalyzed Amadori rearrangement in aqueous medium [6]. The protocol is atom-economical, scalable to multi-gram quantities, and avoids the complexities of traditional multi-step syntheses involving protecting groups and organic solvents [7].

Comparative Pharmacology: Benchmarking Novel Guanase Inhibitors

Investigators developing novel guanase inhibitors can use azepinomycin as a quantitative benchmark for comparative pharmacology studies. The compound's Ki of 2.5 µM (rabbit liver) and IC50 of approximately 5 µM in cell culture systems provide established reference values [1][8]. Its well-documented competitive inhibition mechanism and natural product origin (Streptomyces toyokaensis MF718-03) make it an appropriate positive control for screening new chemical entities targeting guanase [2][9].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Azepinomycin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.